REACTION_CXSMILES
|
[NH3:1].C(=O)=O.CC(C)=O.[N:9]1([CH2:15][CH2:16][CH2:17][S:18](Cl)(=[O:20])=[O:19])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>ClCCl>[N:9]1([CH2:15][CH2:16][CH2:17][S:18]([NH2:1])(=[O:20])=[O:19])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
279 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCCS(=O)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried at 40° C. in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCCS(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |